methyl 3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate
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Description
Methyl 3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.08169844 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate (CAS No. 2640979-81-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H19N3O4S2
- Molecular Weight : 405.5 g/mol
- SMILES Notation :
COC(=O)c1sccc1S(=O)(=O)NCCc1ccc(-c2ccnn2C)cc1
The structure features a thiophene ring, which is known for its role in various biological activities, combined with a sulfamoyl group that may enhance its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that derivatives of thiophene and pyrazole possess antibacterial activity against various strains of bacteria. For instance, thiazole derivatives have been reported to demonstrate enhanced antibacterial effects compared to standard antibiotics like Oxytetracycline, suggesting that this compound may also exhibit similar properties .
Anticancer Potential
Compounds containing pyrazole moieties have been investigated for their anticancer activities. They may act through mechanisms such as apoptosis induction and inhibition of cell proliferation. For example, certain pyrazole derivatives have shown promising results in inhibiting cancer cell lines, which could imply that this compound might also possess anticancer properties .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the thiophene ring followed by the introduction of the sulfamoyl and pyrazole substituents. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .
Summary of Biological Activities
Properties
IUPAC Name |
methyl 3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-21-15(8-10-19-21)14-5-3-13(4-6-14)7-11-20-27(23,24)16-9-12-26-17(16)18(22)25-2/h3-6,8-10,12,20H,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKCWIIRYXAYKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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